5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazole
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Overview
Description
4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-ISOXAZOLYL]PHENYL METHYL ETHER is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a benzodioxole ring, an isoxazole ring, and a phenyl methyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-ISOXAZOLYL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 7-methoxy-1,3-benzodioxole derivative, followed by the formation of the isoxazole ring through cyclization reactions. The final step involves the etherification of the phenyl group with the methyl ether moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-ISOXAZOLYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy and benzodioxole groups can be oxidized under specific conditions.
Reduction: The isoxazole ring can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-ISOXAZOLYL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-ISOXAZOLYL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1,3-benzodioxol-5-yl)methanol: Shares the benzodioxole and methoxy groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole ring and is used in anticancer research.
7-Methoxy-1,3-benzodioxol-5-ylamine hydrochloride: Similar structure with an amine group instead of the isoxazole ring.
Uniqueness
4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-ISOXAZOLYL]PHENYL METHYL ETHER is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15NO5 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C18H15NO5/c1-20-13-5-3-11(4-6-13)14-9-19-24-17(14)12-7-15(21-2)18-16(8-12)22-10-23-18/h3-9H,10H2,1-2H3 |
InChI Key |
HXQCDKFILURIQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
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